2-Methoxytetracene
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Overview
Description
2-Methoxytetracene is an organic compound belonging to the tetracene family, which consists of polycyclic aromatic hydrocarbons These compounds are known for their extended conjugated systems, which impart unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxytetracene typically involves the methoxylation of tetracene. One common method is the nucleophilic substitution reaction where tetracene is treated with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods: While specific industrial methods for producing this compound are not extensively documented, the general approach would involve large-scale methoxylation reactions using optimized conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxytetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the tetracene backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated or nitrated tetracenes.
Scientific Research Applications
2-Methoxytetracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism by which 2-Methoxytetracene exerts its effects is primarily through its interaction with electron-rich and electron-deficient sites in chemical and biological systems. The methoxy group enhances its ability to participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in various synthetic pathways. In biological systems, it may interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Tetracene: The parent compound without the methoxy group.
1-Methoxytetracene: A positional isomer with the methoxy group at a different location.
2-Hydroxytetracene: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 2-Methoxytetracene is unique due to the presence of the methoxy group, which significantly alters its electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials research.
Properties
IUPAC Name |
2-methoxytetracene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-19-7-6-15-10-16-8-13-4-2-3-5-14(13)9-17(16)11-18(15)12-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJQOVSYDSDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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